4-Chloro-2-ethoxy-1-methoxybenzene

Description

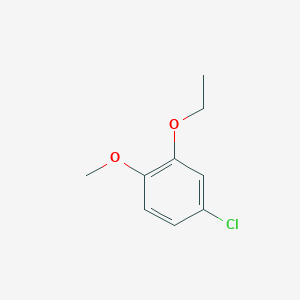

4-Chloro-2-ethoxy-1-methoxybenzene is a substituted benzene derivative featuring three distinct functional groups: a chlorine atom at the 4-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and a methoxy group (-OCH₃) at the 1-position. The chlorine atom acts as an electron-withdrawing group, while the ethoxy and methoxy groups are electron-donating, leading to a polarized aromatic system. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENPLVKEOMKAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with ethyl bromide and sodium methoxide. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-1-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The ethoxy and methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation: Products include aldehydes, ketones, or acids depending on the reaction conditions.

Reduction: Products include alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Chloro-2-ethoxy-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of intermediates and the subsequent removal of protons to regenerate the aromatic ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-Chloro-2-ethoxy-1-methoxybenzene, we compare it with structurally related benzene derivatives, focusing on substituent positions, functional groups, and their implications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position Effects: The position of the chlorine atom significantly alters electronic properties. For example, in 2-Chloro-4-methoxy-1-methylbenzene (Cl at 2-position), the electron-withdrawing effect is less pronounced compared to this compound (Cl at 4-position), leading to differences in reactivity toward electrophilic substitution . Ethoxy groups (as in the target compound) introduce greater steric bulk compared to methoxy or methyl groups, affecting reaction kinetics in nucleophilic substitutions .

Functional Group Impact :

- 4-(Bromomethyl)-2-chloro-1-ethoxybenzene () exhibits higher reactivity in substitution reactions due to the bromomethyl group, a superior leaving group compared to chlorine .

- The nitro-substituted ethenyl group in 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene () creates a conjugated system with strong electron-withdrawing effects, making it suitable for optoelectronic materials .

Biological Activity :

- Benzothiazole derivatives like 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () demonstrate antimicrobial and antitumor activities due to the heterocyclic core, whereas the target compound’s bioactivity remains less explored but could be inferred from structural analogs .

Physical Properties :

- Compounds with bromine (e.g., ) exhibit higher molecular weights and densities (1.455 g/cm³) compared to chlorine analogs. The target compound’s boiling point is likely intermediate between simpler chloro-methoxybenzenes and bulkier derivatives .

Safety and Handling :

- Methyl and methoxy substituents (e.g., ) generally reduce toxicity compared to halogenated analogs, but the presence of chlorine and ethoxy groups in the target compound necessitates careful handling, as seen in Safety Data Sheets for related structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.